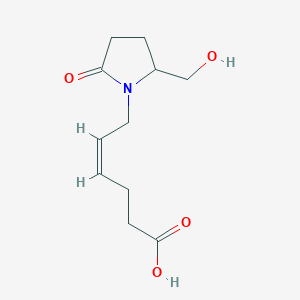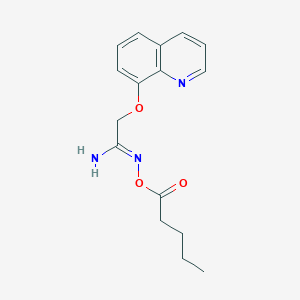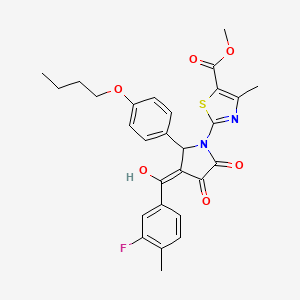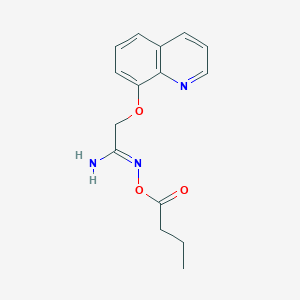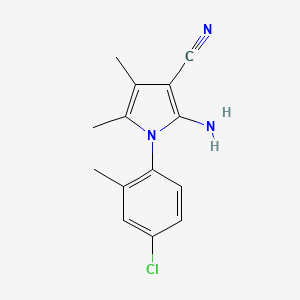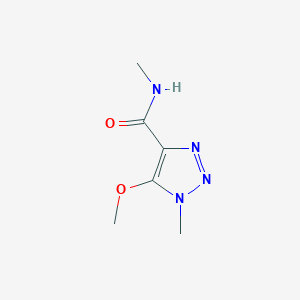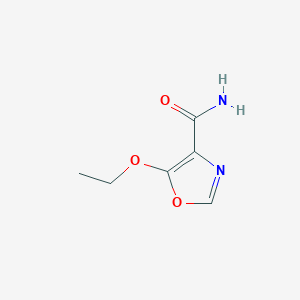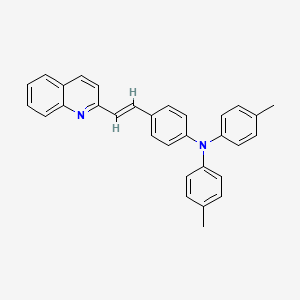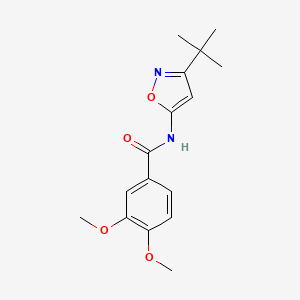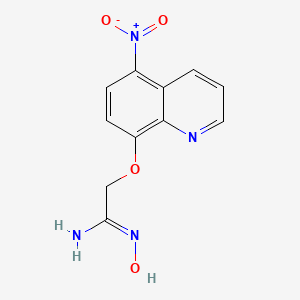
4-Sec-butyl-3-imino-5-isoxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sec-butyl-3-imino-5-isoxazolidinone is a heterocyclic compound that contains an isoxazolidinone ringThe molecular formula of this compound is C7H12N2O2, and it consists of 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinones, including 4-Sec-butyl-3-imino-5-isoxazolidinone, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Sec-butyl-3-imino-5-isoxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the isoxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product and may include conventional heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Wissenschaftliche Forschungsanwendungen
4-Sec-butyl-3-imino-5-isoxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Sec-butyl-3-imino-5-isoxazolidinone involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site . This mechanism may be similar for this compound, although further research is needed to confirm its specific targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Sec-butyl-3-imino-5-isoxazolidinone include other isoxazolidinones and isoxazoles. These compounds share structural similarities and may exhibit comparable chemical properties .
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
6941-34-0 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-amino-4-butan-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
RFBMKIGGRMWUST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=NOC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


